2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-N-(4-methylphenyl)-2-oxoacetamide
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Overview
Description
The compound “2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-N-(4-methylphenyl)-2-oxoacetamide” is a complex organic molecule. It contains an imidazo[1,5-a][1,4]diazepine ring, which is a type of nitrogen-containing heterocyclic compound. These types of compounds are often found in various pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The imidazo[1,5-a][1,4]diazepine ring, for example, might undergo reactions typical of other nitrogen-containing heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar 2-oxoacetamide group might increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing and are regulated by agencies such as the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) .
Future Directions
Properties
IUPAC Name |
N-(4-methylphenyl)-2-oxo-2-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-3-5-13(6-4-12)18-15(21)16(22)19-7-2-8-20-11-17-9-14(20)10-19/h3-6,9,11H,2,7-8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYGXMNEVSLAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N2CCCN3C=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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